Regioisomeric Carboxamide Position: Furan-3-carboxamide vs. Furan-2-carboxamide Analogs
The target compound bears the carboxamide substituent at the 3-position of the furan ring, distinguishing it from the furan-2-carboxamide isomer (CAS 2034471-20-8). This regioisomeric variation alters the spatial orientation of the amide bond relative to the benzothiophene-hydroxypropyl scaffold. The molecular formula (C16H15NO3S) and molecular weight (301.4 g/mol) are identical between the two isomers, necessitating analytical confirmation (e.g., NMR, HPLC retention time) for procurement verification .
| Evidence Dimension | Regioisomeric carboxamide substitution position on furan ring |
|---|---|
| Target Compound Data | Furan-3-carboxamide (CAS 2034471-54-8) |
| Comparator Or Baseline | Furan-2-carboxamide regioisomer (CAS 2034471-20-8) |
| Quantified Difference | Different connectivity; no differential bioactivity data available from retrievable public sources |
| Conditions | Structural comparison based on CAS registry records and molecular formula identity (C16H15NO3S, MW 301.4) |
Why This Matters
Regioisomeric carboxamide placement on the furan ring dictates hydrogen-bond donor/acceptor geometry; procurement of the incorrect isomer can invalidate SAR hypotheses and lead to unreproducible biological results.
